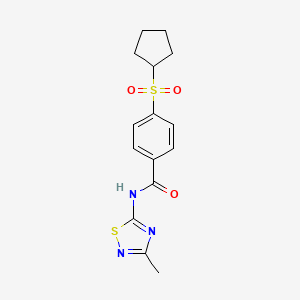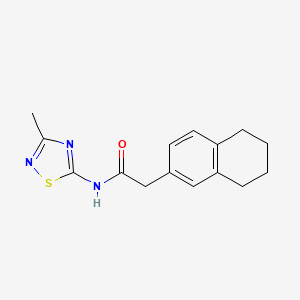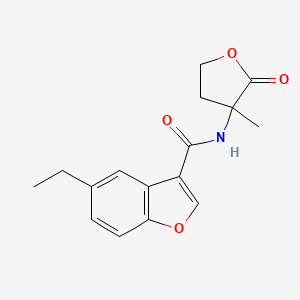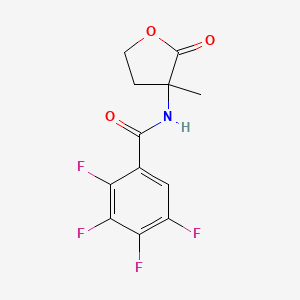![molecular formula C24H26ClN3O2 B6969747 N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B6969747.png)
N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylpyrrolidine moiety, a chlorophenyl group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzylpyrrolidine intermediate. This intermediate is then reacted with various reagents to introduce the chlorophenyl and oxazole groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide include:
- N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
- N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-bromophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
- N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-methylphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-17-22(23(26-30-17)20-10-6-7-11-21(20)25)24(29)27(2)14-19-12-13-28(16-19)15-18-8-4-3-5-9-18/h3-11,19H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCZWFQRPHKRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)CC3CCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-aminophenyl)methyl]-3-morpholin-4-ylpropane-1-sulfonamide](/img/structure/B6969693.png)
![tert-butyl (2R,3R)-2-methyl-3-[(3-methyl-2-oxooxolan-3-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B6969701.png)



![3-Methyl-4-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B6969729.png)
![N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide](/img/structure/B6969735.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide](/img/structure/B6969741.png)
![3-[3-Methyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969762.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B6969771.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6969777.png)
![2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide](/img/structure/B6969781.png)
